![molecular formula C13H18N2O4 B11746093 N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B11746093.png)
N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,3-二甲基-1-(4-甲基-2-硝基苯氧基)丁烷-2-亚基]羟胺是一种具有复杂结构的有机化合物。它包含一个连接到丁烷-2-亚基链上的硝基苯氧基,而丁烷-2-亚基链又连接到一个羟胺基团。
准备方法
合成路线和反应条件
N-[3,3-二甲基-1-(4-甲基-2-硝基苯氧基)丁烷-2-亚基]羟胺的合成通常涉及多个步骤。一种常见的方法是从制备硝基苯氧基中间体开始,然后在受控条件下与丁烷-2-亚基前体反应,形成所需的化合物。反应条件通常包括特定的温度、溶剂和催化剂,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型反应器和连续流动工艺,以优化效率。使用自动化系统监控和控制反应参数对于维护最终产品的稳定性和质量至关重要。
化学反应分析
反应类型
N-[3,3-二甲基-1-(4-甲基-2-硝基苯氧基)丁烷-2-亚基]羟胺可以进行各种化学反应,包括:
氧化: 这种反应通常涉及使用氧化剂将羟胺基团转化为亚硝基或硝基。
还原: 还原剂可用于将硝基转化回胺或羟胺基团。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于所使用的试剂和条件。
常用试剂和条件
这些反应的常用试剂包括高锰酸钾或过氧化氢等氧化剂,以及硼氢化钠或氢化铝锂等还原剂。反应条件,包括温度、溶剂和pH值,经过仔细控制以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于具体的反应途径。例如,羟胺基团的氧化可能产生亚硝基或硝基衍生物,而硝基的还原可以产生胺。
科学研究应用
N-[3,3-二甲基-1-(4-甲基-2-硝基苯氧基)丁烷-2-亚基]羟胺在科学研究中有多种应用:
化学: 它用作有机合成的试剂,以及更复杂分子的构建单元。
生物学: 该化合物独特的结构使其成为研究酶相互作用和生化途径的候选化合物。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在靶向特定分子途径方面。
工业: 它用于开发新材料,以及作为生产特种化学品的中间体。
作用机制
N-[3,3-二甲基-1-(4-甲基-2-硝基苯氧基)丁烷-2-亚基]羟胺发挥作用的机制涉及它与特定分子靶标的相互作用。硝基苯氧基可以参与电子转移反应,而羟胺基团可以形成氢键并与酶的活性位点相互作用。这些相互作用可以调节生化途径并影响细胞过程。
相似化合物的比较
类似化合物
类似的化合物包括其他硝基苯氧基衍生物和含羟胺的分子。示例包括:
- 4-硝基苯氧基丁烷
- N-羟基-3,3-二甲基丁烷-2-胺
独特性
N-[3,3-二甲基-1-(4-甲基-2-硝基苯氧基)丁烷-2-亚基]羟胺的独特之处在于它特有的官能团组合,赋予了它独特的反应性和潜在应用。它能够进行多种类型的化学反应,以及在科学研究中的多功能性,使其成为各个领域的宝贵化合物。
属性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-6-11(10(7-9)15(17)18)19-8-12(14-16)13(2,3)4/h5-7,16H,8H2,1-4H3 |
InChI 键 |
GSIBZFFIFIPFKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=NO)C(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


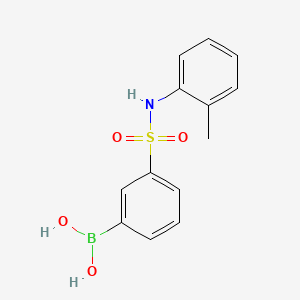
![(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B11746024.png)
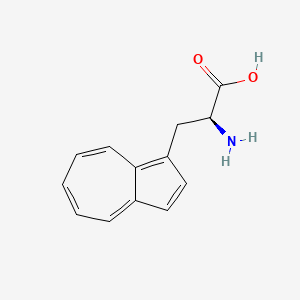
![[(5-fluorothiophen-2-yl)methyl][(1-phenyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746036.png)
amine](/img/structure/B11746040.png)
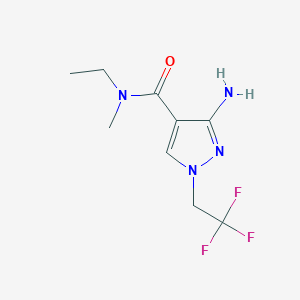

![1-(2,2-difluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746062.png)
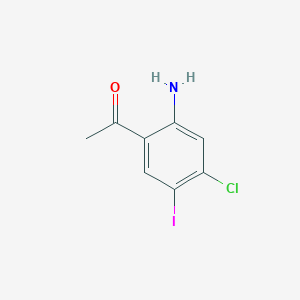
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746078.png)
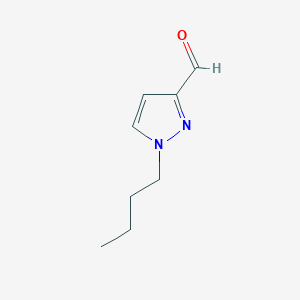
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11746090.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746097.png)
